
2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thienyl ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl ring: Starting with thiophene, various functional groups can be introduced through electrophilic substitution reactions.
Introduction of trifluoromethyl groups: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions such as copper catalysis.
Formation of the butanone backbone: This might involve aldol condensation reactions followed by selective reduction and oxidation steps.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient large-scale production.
Green chemistry principles: To reduce waste and use safer solvents and reagents.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO₄ (Potassium permanganate).
Reducing agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).
Catalysts: Copper catalysts for trifluoromethylation.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Conversion of the ketone group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Helps in understanding the behavior of trifluoromethyl groups in organic reactions.
Biology
Drug development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Medicine
Therapeutic agents: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.
Industry
Materials science: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, affecting its distribution within biological systems.
類似化合物との比較
Similar Compounds
2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-furyl)-3-(trifluoromethyl)-1-butanone: Similar structure but with a furan ring instead of a thienyl ring.
2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-pyridyl)-3-(trifluoromethyl)-1-butanone: Similar structure but with a pyridyl ring.
Uniqueness
Chemical stability: The presence of trifluoromethyl groups can enhance the compound’s stability.
Biological activity: The specific arrangement of functional groups can result in unique biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
34844-36-5 |
|---|---|
分子式 |
C11H10F6O2S |
分子量 |
320.25 g/mol |
IUPAC名 |
2-ethyl-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-yl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C11H10F6O2S/c1-2-6(8(18)7-4-3-5-20-7)9(19,10(12,13)14)11(15,16)17/h3-6,19H,2H2,1H3 |
InChIキー |
NYGZGAZDWNXLMT-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C1=CC=CS1)C(C(F)(F)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



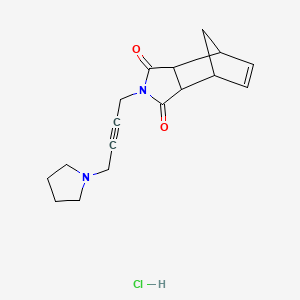


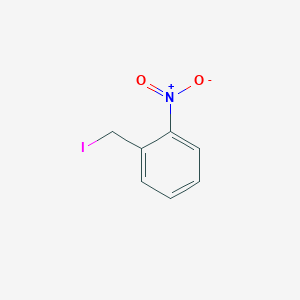

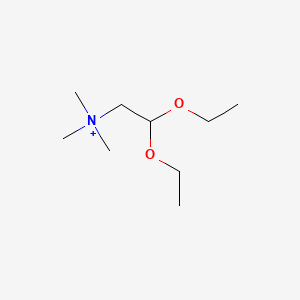
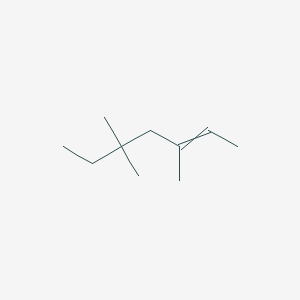
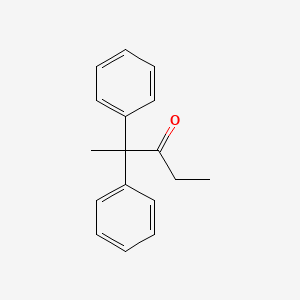
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
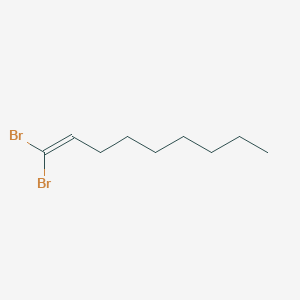
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)
